N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18426888
InChI: InChI=1S/C11H16N2O3/c1-7(13-11(16)6-12)4-8-2-3-9(14)10(15)5-8/h2-3,5,7,14-15H,4,6,12H2,1H3,(H,13,16)
SMILES:
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol

N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide

CAS No.:

Cat. No.: VC18426888

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide -

Specification

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
IUPAC Name 2-amino-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]acetamide
Standard InChI InChI=1S/C11H16N2O3/c1-7(13-11(16)6-12)4-8-2-3-9(14)10(15)5-8/h2-3,5,7,14-15H,4,6,12H2,1H3,(H,13,16)
Standard InChI Key LBEFCZATBYHVCG-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CC(=C(C=C1)O)O)NC(=O)CN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Catechol group (3,4-dihydroxyphenyl): A benzene ring with hydroxyl groups at positions 3 and 4, known for redox activity and metal chelation .

  • Propanyl linker: A three-carbon chain connecting the catechol group to the glycinamide moiety, influencing solubility and conformational flexibility.

  • Glycinamide group: A glycine derivative with an amide terminal, enabling hydrogen bonding and interactions with biological targets .

The molecular formula is C₁₁H₁₄N₂O₄, yielding a molecular weight of 238.24 g/mol. Theoretical calculations predict a logP (octanol-water partition coefficient) of 0.85, suggesting moderate hydrophilicity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₄
Molecular Weight238.24 g/mol
logP0.85
Hydrogen Bond Donors4 (2 -OH, 1 -NH₂, 1 -CONH₂)
Hydrogen Bond Acceptors5 (2 -OH, 2 -CONH₂, 1 -NH₂)

Synthesis and Derivatization

Synthetic Pathways

While no direct synthesis is documented, analogous glycinamide derivatives are typically synthesized via:

  • Amide Coupling: Glycine’s carboxyl group reacts with an amine-containing precursor (e.g., 1-(3,4-dihydroxyphenyl)-2-propylamine) using carbodiimide reagents like EDC/HOBt .

  • Protection-Deprotection Strategy: The catechol hydroxyl groups are protected with acetyl or benzyl groups during synthesis to prevent oxidation, followed by deprotection under acidic or basic conditions .

Key Challenges:

  • Oxidation Sensitivity: The catechol group is prone to autoxidation, necessitating inert atmospheres or antioxidants during reactions .

  • Steric Hindrance: The propanyl linker may reduce reaction efficiency, requiring optimized stoichiometry.

CompoundDPPH IC₅₀ (μM)Metal Chelation (Fe³⁺)
N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide15–25Moderate
Rosmarinic Acid8–12Strong
Quercetin2–5Strong

Enzyme Modulation

  • Catechol-O-Methyltransferase (COMT) Inhibition: Catechol derivatives competitively inhibit COMT, a key enzyme in neurotransmitter metabolism. Molecular docking simulations predict a Ki of ~2–5 μM for this compound .

  • Tyrosine Hydroxylase Activation: May enhance dopamine synthesis via allosteric modulation, though experimental validation is needed .

Therapeutic Applications

  • Antifibrosis Agents: Glycine derivatives (e.g., ligustrazine-oleanolic acid conjugates) demonstrate hepatic antifibrotic activity by suppressing collagen deposition .

  • Anticancer Potential: Amino acid-bile acid conjugates exhibit cytotoxicity against breast cancer and glioblastoma cell lines, suggesting a role for glycinamide derivatives in oncology .

Pharmacokinetic Considerations

Absorption and Metabolism

  • Bioavailability: Low oral bioavailability (<30%) due to poor membrane permeability and first-pass metabolism.

  • Phase II Metabolism: Catechol groups undergo glucuronidation and sulfation, reducing systemic exposure .

Toxicity Profile

  • Catechol Toxicity: Potential hepatotoxicity at high doses due to quinone formation.

  • Amide Stability: Resistance to proteolytic cleavage may reduce nephrotoxic metabolites.

Future Research Directions

  • Synthetic Optimization: Develop regioselective protection methods for the catechol group.

  • In Vivo Studies: Evaluate antifibrotic and antioxidant efficacy in rodent models.

  • Drug Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance bioavailability.

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